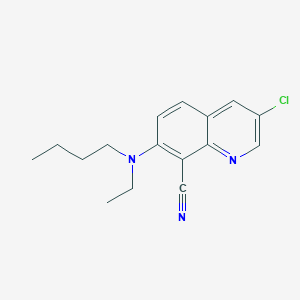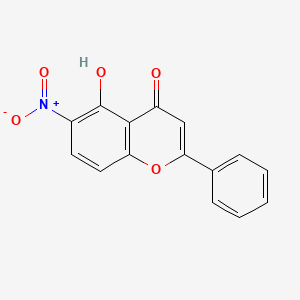
4-Hydroxynaphthalen-1-yl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxynaphthalen-1-yl 2-methylbenzoate is an organic compound with the molecular formula C₁₈H₁₄O₃. It is a derivative of naphthalene and benzoic acid, characterized by the presence of a hydroxyl group on the naphthalene ring and a methyl group on the benzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxynaphthalen-1-yl 2-methylbenzoate typically involves the esterification of 4-hydroxynaphthalene-1-ol with 2-methylbenzoic acid. One common method involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process. This includes the preparation of the starting materials, the esterification reaction, and the purification of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxynaphthalen-1-yl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 4-hydroxy-1-naphthylmethanol.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
4-Hydroxynaphthalen-1-yl 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxynaphthalen-1-yl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester group can undergo hydrolysis to release the active naphthalene and benzoic acid derivatives, which may exert various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxynaphthalen-1-yl benzoate
- 2-Hydroxynaphthalen-1-yl 2-methylbenzoate
- 4-Hydroxynaphthalen-1-yl 3-methylbenzoate
Uniqueness
4-Hydroxynaphthalen-1-yl 2-methylbenzoate is unique due to the specific positioning of the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes .
Properties
Molecular Formula |
C18H14O3 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(4-hydroxynaphthalen-1-yl) 2-methylbenzoate |
InChI |
InChI=1S/C18H14O3/c1-12-6-2-3-7-13(12)18(20)21-17-11-10-16(19)14-8-4-5-9-15(14)17/h2-11,19H,1H3 |
InChI Key |
FDQQWLIYWUGOGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)



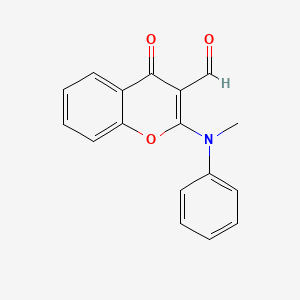
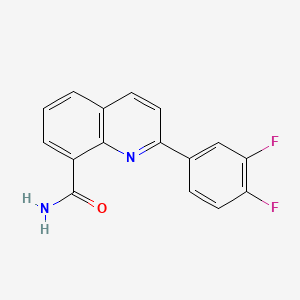

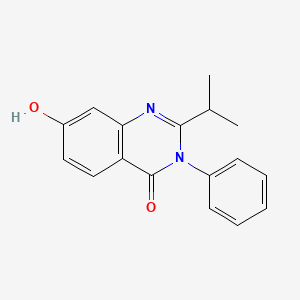
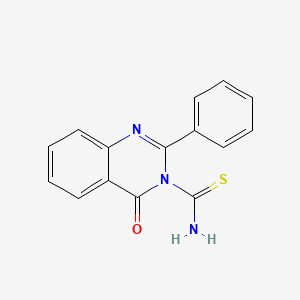

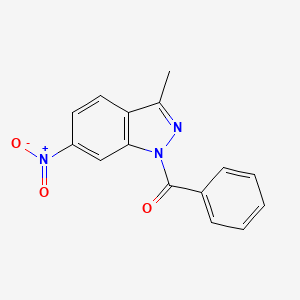
![1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate](/img/structure/B11843537.png)
